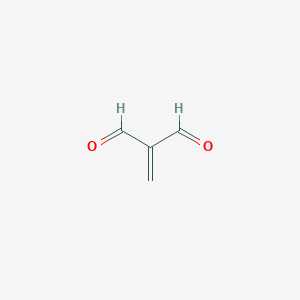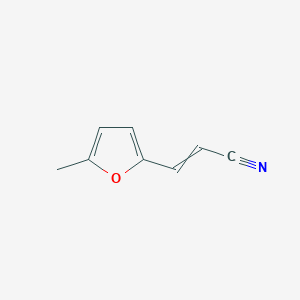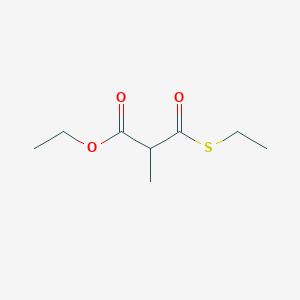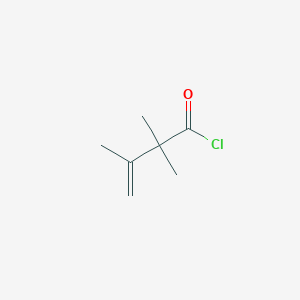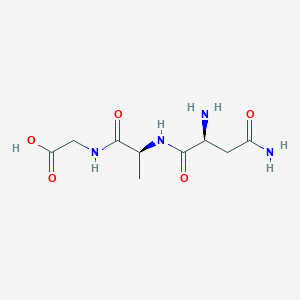
Chloromethyl 2-chlorononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 2-chlorononanoate is an organic compound with the molecular formula C₁₀H₁₈Cl₂O₂ It belongs to the class of organochlorides, characterized by the presence of chlorine atoms attached to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 2-chlorononanoate can be achieved through the reaction of nonanoic acid with chloromethyl chloroformate under controlled conditions. The reaction typically involves the use of a base, such as pyridine, to facilitate the formation of the ester bond . The reaction is carried out at room temperature and monitored to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 2-chlorononanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted esters, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chloromethyl 2-chlorononanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of chloromethyl 2-chlorononanoate involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
Comparación Con Compuestos Similares
Similar Compounds
- Chloromethyl 2-chlorooctanoate
- Chloromethyl 2-chlorodecanoate
- Chloromethyl 2-chlorododecanoate
Uniqueness
Chloromethyl 2-chlorononanoate is unique due to its specific chain length and the presence of two chlorine atoms, which confer distinct reactivity and properties compared to other similar compounds .
Propiedades
Número CAS |
80418-71-9 |
|---|---|
Fórmula molecular |
C10H18Cl2O2 |
Peso molecular |
241.15 g/mol |
Nombre IUPAC |
chloromethyl 2-chlorononanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-9(12)10(13)14-8-11/h9H,2-8H2,1H3 |
Clave InChI |
ZFVRVFPFKKNKCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(=O)OCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


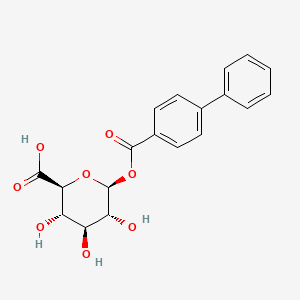
![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
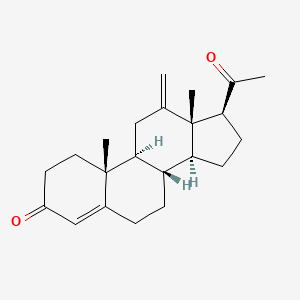
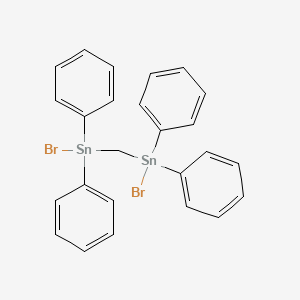
![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
